N-(3-chlorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique molecular structure which includes a chlorophenyl group and a quinoline derivative, suggesting possible activity in biological systems.
This compound is referenced in various scientific patents and literature, particularly in the context of research aimed at inhibiting specific proteins related to cancer growth, such as CNKSR1. The synthesis and characterization of this compound are detailed in patent WO2014093988A2, which discusses its potential as an inhibitor of mutant KRAS signaling pathways in cancer cells .
Chemically, N-(3-chlorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can be classified as an acetamide derivative. Its structural components suggest that it may belong to the class of quinoline-based compounds, which are often explored for their pharmacological properties.
The synthesis of N-(3-chlorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple synthetic steps that may include:
Technical details regarding specific reagents and conditions for each step can be found in related synthetic protocols within the patent literature .
The molecular formula for this compound is C22H24ClN3O4, indicating it contains 22 carbon atoms, 24 hydrogen atoms, one chlorine atom, three nitrogen atoms, and four oxygen atoms. The molecular weight is approximately 439.89 g/mol.
The compound may participate in various chemical reactions typical for amides and quinolines:
Technical details regarding these reactions would depend on the specific conditions applied (e.g., temperature, solvent) and are outlined in synthetic methodologies found in patent documents .
The mechanism of action for N-(3-chlorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide primarily relates to its role as an inhibitor of CNKSR1. By inhibiting this protein, the compound may disrupt signaling pathways associated with mutant KRAS oncogenes, potentially leading to reduced tumor growth in cancer cells without affecting normal cells .
Research indicates that targeting CNKSR1 could provide a selective approach to cancer therapy by differentiating between mutant and wild-type KRAS pathways.
N-(3-chlorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is expected to exhibit moderate solubility in organic solvents due to its hydrophobic characteristics from the aromatic rings and aliphatic chains.
This compound is likely to demonstrate stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of functional groups like amides and ketones.
Relevant data such as melting point and boiling point would need to be determined experimentally or sourced from literature.
N-(3-chlorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide shows promise in:
CAS No.: 89139-42-4
CAS No.: 92292-84-7
CAS No.: 5755-27-1
CAS No.: 23374-70-1
CAS No.: 28345-81-5
CAS No.: 80251-29-2